{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol
CAS No.:
Cat. No.: VC17723823
Molecular Formula: C14H20FNO
Molecular Weight: 237.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20FNO |
|---|---|
| Molecular Weight | 237.31 g/mol |
| IUPAC Name | [1-[2-amino-1-(3-fluorophenyl)ethyl]cyclopentyl]methanol |
| Standard InChI | InChI=1S/C14H20FNO/c15-12-5-3-4-11(8-12)13(9-16)14(10-17)6-1-2-7-14/h3-5,8,13,17H,1-2,6-7,9-10,16H2 |
| Standard InChI Key | TVJCDQQWFCSMHB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(CO)C(CN)C2=CC(=CC=C2)F |
Introduction
{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol is a complex organic compound with a molecular formula that includes a cyclopentyl group attached to an aminoethyl chain, which also features a fluorophenyl substituent. This compound is of interest in medicinal chemistry due to its potential applications in developing pharmaceuticals that target various biological pathways. The compound's CAS number is 2060032-85-9, and it is primarily intended for laboratory use .
Synthesis and Preparation
The synthesis of {1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol typically involves multi-step organic synthesis techniques. While specific methods may vary based on laboratory techniques and available reagents, the process generally requires careful control of reaction conditions to achieve the desired product.
Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol | Chlorine substituent instead of fluorine | Different biological activity due to substituent change |
| N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide | Inhibitor of AKT activity, potential anticancer agent | More complex structure with additional functional groups |
| {N-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol | Variation in phenyl substituent position | Different biological activity due to positional change |
Availability and Storage
{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol is currently discontinued from some suppliers, such as Cymit Quimica, where it was previously available under the reference 3D-KHD03285 . For inquiries about similar products or detailed information, contacting the supplier directly is recommended.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume